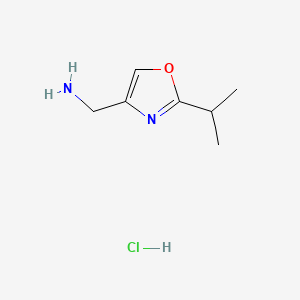

(2-Isopropyloxazol-4-yl)methanamine hydrochloride

Beschreibung

(2-Isopropyloxazol-4-yl)methanamine hydrochloride is a heterocyclic organic compound featuring an oxazole ring substituted with an isopropyl group at the 2-position and a methanamine group at the 4-position, forming a hydrochloride salt. The hydrochloride salt enhances water solubility, making it suitable for pharmacological applications.

Eigenschaften

IUPAC Name |

(2-propan-2-yl-1,3-oxazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c1-5(2)7-9-6(3-8)4-10-7;/h4-5H,3,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJYWQGFEKGXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CO1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropyloxazol-4-yl)methanamine hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the isopropyl group and the methanamine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a mixture of substituted benzonitrile, sodium hydroxide, and hydroxylamine hydrochloride in ethanol/water can be refluxed to form the oxazole ring .

Industrial Production Methods

Industrial production methods for (2-Isopropyloxazol-4-yl)methanamine hydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Isopropyloxazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce various substituted oxazoles.

Wissenschaftliche Forschungsanwendungen

(2-Isopropyloxazol-4-yl)methanamine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the development of new drugs.

Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (2-Isopropyloxazol-4-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound can be compared to other heterocyclic amines with structural or functional similarities.

Structural Analogs

[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride

- Structure : Contains an imidazole ring (5-membered, two nitrogen atoms) substituted with a 3-methoxybenzyl group at position 1 and a methanamine group at position 3.

- Key Differences: Ring System: Imidazole (basic, aromatic) vs. oxazole (less basic, oxygen-containing).

- Safety Profile : The safety data sheet (SDS) for this compound highlights acute toxicity (oral, dermal) and skin/eye irritation risks, common for amine hydrochlorides .

4-(Aminomethyl)-5-methyloxazole Hydrochloride

- Structure: Oxazole ring with methyl at position 5 and aminomethyl at position 4.

- Key Differences :

- Substituents : Lacks the isopropyl group, reducing steric hindrance and possibly altering metabolic stability.

- Bioactivity : Methyl-substituted oxazoles are associated with antifungal activity, suggesting that the isopropyl group in the target compound might modulate selectivity or potency.

Physicochemical Properties

Pharmacological and Toxicological Insights

- Target Compound: Oxazole derivatives are known to interact with GABA receptors or microbial enzymes. The isopropyl group may enhance blood-brain barrier penetration, suggesting CNS applications.

- [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl : The imidazole core and methoxybenzyl group align with histaminergic or serotonergic receptor ligands, though explicit data are lacking .

- Toxicity : Amine hydrochlorides generally exhibit irritancy; the imidazole analog’s SDS warns of acute toxicity (Category 4, H302/H312) , while oxazole derivatives may have milder profiles due to reduced basicity.

Research Findings and Limitations

- Synthetic Routes : The target compound is likely synthesized via cyclization of β-ketoamides or through Huisgen reactions, whereas the imidazole analog may involve benzyl halide alkylation .

- Bioactivity Gaps: No peer-reviewed studies directly compare the bioactivity of these compounds. The imidazole analog’s safety data suggest cautious handling, but extrapolation to the oxazole derivative is speculative.

Biologische Aktivität

(2-Isopropyloxazol-4-yl)methanamine hydrochloride is a heterocyclic compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural properties, derived from the oxazole framework, contribute to its diverse biological activities. This article presents an overview of the compound's synthesis, biological mechanisms, and activity, supported by relevant research findings.

Chemical Structure and Synthesis

The molecular formula of (2-Isopropyloxazol-4-yl)methanamine hydrochloride is C7H13ClN2O. The synthesis typically involves the reaction of 2-isopropyloxazole with formaldehyde and ammonium chloride under acidic conditions. This process generates an intermediate imine, which is subsequently reduced to yield the hydrochloride salt.

Key Steps in Synthesis:

- Formation of Imine: Reaction of 2-isopropyloxazole with formaldehyde.

- Reduction: Conversion of the imine to (2-Isopropyloxazol-4-yl)methanamine using reducing agents like lithium aluminum hydride or sodium borohydride.

- Hydrochloride Formation: Treatment with hydrochloric acid to form the hydrochloride salt.

The biological activity of (2-Isopropyloxazol-4-yl)methanamine hydrochloride is attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate enzymatic activities and influence various biochemical pathways, leading to potential therapeutic effects.

Biological Targets:

- Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors: It can bind to various receptors, potentially influencing signaling pathways related to cell growth and proliferation.

Biological Activities

Research indicates that derivatives of oxazoles, including (2-Isopropyloxazol-4-yl)methanamine hydrochloride, exhibit a range of biological activities such as antimicrobial, antifungal, and anticancer properties. Below are some highlighted findings:

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, suggesting potential use in treating infections. | |

| Antifungal | Shows effectiveness against fungal pathogens, indicating possible applications in antifungal therapies. | |

| Anticancer | Preliminary studies suggest cytotoxic effects on cancer cell lines, warranting further investigation into its use as an anticancer agent. |

Case Studies and Research Findings

-

Antimicrobial Activity Study:

A study conducted on the antimicrobial properties of (2-Isopropyloxazol-4-yl)methanamine hydrochloride demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its potential as a lead compound for antibiotic development. -

Anticancer Evaluation:

In vitro tests on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were determined to be approximately 25 µM for certain carcinoma cell lines, suggesting a promising avenue for further development as an anticancer drug. -

Mechanistic Insights:

Further investigations into the mechanism revealed that (2-Isopropyloxazol-4-yl)methanamine hydrochloride may inhibit key signaling pathways involved in cell proliferation and survival. This was evidenced by decreased phosphorylation levels of critical proteins involved in these pathways.

Comparison with Similar Compounds

To understand its unique profile, it is useful to compare (2-Isopropyloxazol-4-yl)methanamine hydrochloride with other related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Isoxazole | Similar heterocycle | Antimicrobial but less potent than oxazoles |

| Oxadiazole | Contains two nitrogens | Diverse activities but different targets |

| Thiadiazole | Contains sulfur | Unique reactivity but limited biological scope |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.